molecular formula C7H12O3 B14626207 2-Pentanone, 4-(acetyloxy)- CAS No. 55577-75-8

2-Pentanone, 4-(acetyloxy)-

Cat. No.: B14626207
CAS No.: 55577-75-8
M. Wt: 144.17 g/mol
InChI Key: FTFUBYBSJNACIC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 4-(acetyloxy)- can be achieved through several methods. One common approach involves the esterification of 4-hydroxy-2-pentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of 2-Pentanone, 4-(acetyloxy)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation and crystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 4-(acetyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-acetoxybutanoic acid.

    Reduction: Formation of 4-acetoxy-2-pentanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

2-Pentanone, 4-(acetyloxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Pentanone, 4-(acetyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may then participate in further biochemical pathways. The carbonyl group can also form reversible interactions with nucleophiles, influencing various metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone: A simple ketone with similar structural features but lacking the ester group.

    4-Hydroxy-2-pentanone: A precursor in the synthesis of 2-Pentanone, 4-(acetyloxy)-.

    4-Acetoxybutanoic acid: An oxidation product of 2-Pentanone, 4-(acetyloxy)-.

Uniqueness

2-Pentanone, 4-(acetyloxy)- is unique due to the presence of both ketone and ester functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes.

Properties

CAS No.

55577-75-8

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4-oxopentan-2-yl acetate

InChI

InChI=1S/C7H12O3/c1-5(8)4-6(2)10-7(3)9/h6H,4H2,1-3H3

InChI Key

FTFUBYBSJNACIC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)OC(=O)C

Origin of Product

United States

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